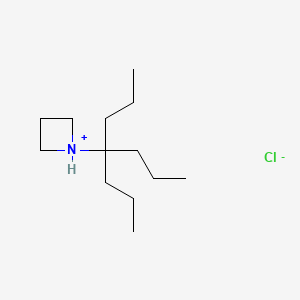
1-(1,1-Dipropylbutyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dipropylbutyl)azetidine hydrochloride is a synthetic organic compound belonging to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability properties
Vorbereitungsmethoden
The synthesis of 1-(1,1-Dipropylbutyl)azetidine hydrochloride typically involves several steps, starting with the preparation of the azetidine ring. Common synthetic routes include:
Ring Contraction: This method involves the contraction of larger nitrogen-containing rings to form the azetidine ring.
Cycloaddition Reactions:
C–H Activation and Coupling: This method involves the activation of C–H bonds followed by coupling with Grignard reagents.
Industrial production methods often utilize microwave irradiation and solid support techniques to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
1-(1,1-Dipropylbutyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of catalysts.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often facilitated by the ring strain.
Common reagents and conditions used in these reactions include hydrogen peroxide, sodium tungstate, and microwave irradiation. Major products formed from these reactions include functionalized azetidines and ring-opened derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dipropylbutyl)azetidine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1,1-Dipropylbutyl)azetidine hydrochloride involves its interaction with molecular targets through its strained ring structure. The ring strain facilitates the cleavage of N–C bonds, allowing the compound to act as a reactive intermediate in various biochemical pathways . The polar nitrogen atom in the azetidine ring also contributes to its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dipropylbutyl)azetidine hydrochloride can be compared with other azetidines and related heterocycles:
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity.
2-Azetidinones:
The uniqueness of this compound lies in its balance of ring strain and stability, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
64467-54-5 |
|---|---|
Molekularformel |
C13H28ClN |
Molekulargewicht |
233.82 g/mol |
IUPAC-Name |
1-(4-propylheptan-4-yl)azetidin-1-ium;chloride |
InChI |
InChI=1S/C13H27N.ClH/c1-4-8-13(9-5-2,10-6-3)14-11-7-12-14;/h4-12H2,1-3H3;1H |
InChI-Schlüssel |
GOOPAVZKUXTISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(CCC)[NH+]1CCC1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)

![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
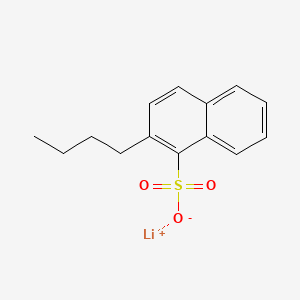
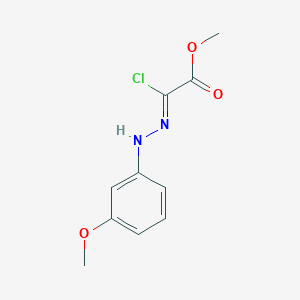
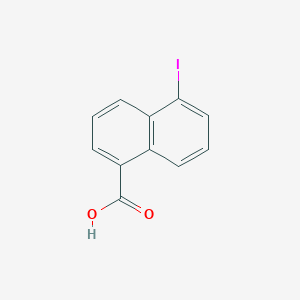

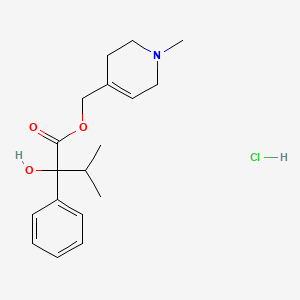
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
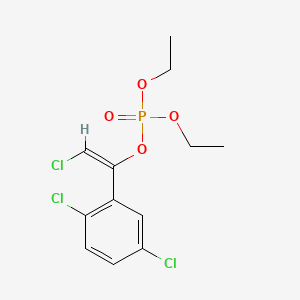

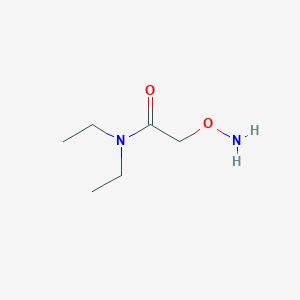
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)
